molecular formula C12H21NO B2692966 N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide CAS No. 2224371-41-7

N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide

Cat. No.: B2692966
CAS No.: 2224371-41-7
M. Wt: 195.306
InChI Key: IIHOFNGSUOIWPA-UHFFFAOYSA-N
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Description

N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and an ethyl group, connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide typically involves the reaction of 2-methylcyclohexanone with ethylamine to form the intermediate N-ethyl-2-methylcyclohexylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of polymers or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide
  • N-ethyl-2-methylcyclohexylamine
  • 2-Methylcyclohexanone

Uniqueness

N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the prop-2-enamide moiety

Properties

IUPAC Name

N-[1-(2-methylcyclohexyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-4-12(14)13-10(3)11-8-6-5-7-9(11)2/h4,9-11H,1,5-8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHOFNGSUOIWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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